Regioisomeric Differentiation: N-1 vs. N-2 Benzimidazole Substitution Alters Molecular Weight and LogP
The target compound, with the methylamine-ethyl side chain attached at the N-1 position of the benzimidazole ring, is a regioisomer of [2-(1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride (CAS 1268982-38-2), which bears the identical side chain at the C-2 position. These two compounds are not interchangeable; their distinct connectivity produces measurable differences in molecular weight and computed LogP. The target N-1 isomer (dihydrochloride hydrate) has a molecular weight of 266.17 g/mol and LogP of 1.11 , while the N-2 regioisomer (dihydrochloride, CAS 1268982-38-2) has a molecular weight of 248.15 g/mol . This 18.02 g/mol difference corresponds to one water molecule incorporated in the hydrate form, which also influences dissolution behavior and formulation handling. The N-1 substituted benzimidazole scaffold has been explicitly employed as a key structural component in lymphocyte-specific kinase (Lck) inhibitor programs where the N-1 connectivity was essential for binding interactions within the kinase ATP pocket [1].
| Evidence Dimension | Molecular weight and computed LogP – regioisomer comparison |
|---|---|
| Target Compound Data | MW = 266.17 g/mol (dihydrochloride hydrate); LogP = 1.11; rotatable bonds = 3 |
| Comparator Or Baseline | [2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride (CAS 1268982-38-2): MW = 248.15 g/mol (anhydrous dihydrochloride); LogP = not separately reported but structurally distinct |
| Quantified Difference | ΔMW = 18.02 g/mol (hydrate water); N-1 vs. C-2 connectivity structural isomerism |
| Conditions | Vendor-reported specifications; Hit2Lead computed LogP (ACD/Labs algorithm) |
Why This Matters
Procurement of the incorrect regioisomer introduces a structurally distinct compound that will produce different SAR readouts, potentially invalidating screening campaigns, particularly in kinase and GPCR programs where regioisomeric connectivity affects hydrogen-bonding geometry.
- [1] PDBj/EMDB. The development of 2-benzimidazole substituted pyrimidine based inhibitors of lymphocyte specific kinase (Lck). Entry featuring 2-(1H-benzimidazol-1-yl) scaffold. View Source
